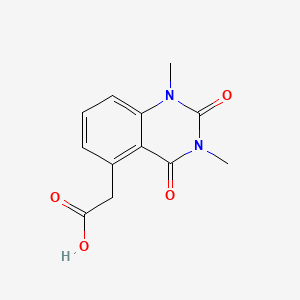

2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxoquinazolin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-13-8-5-3-4-7(6-9(15)16)10(8)11(17)14(2)12(13)18/h3-5H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBBCDWXRLNZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C(=O)N(C1=O)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728663 | |

| Record name | (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202679-03-5 | |

| Record name | (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation and Cyclization

Anthranilic acid undergoes acylation with acetyl chloride or methyl chloroformate to form N-acylated intermediates. Subsequent treatment with acetic anhydride at 80–110°C induces cyclization to 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline. For example, acetylanthranilic acid reacts with pyridine carboxaldehyde in acetic acid/acetic anhydride to yield substituted quinazolinones.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Acetyl chloride, 0°C, 2 h | 85% |

| Cyclization | Acetic anhydride, 100°C, 3 h | 78% |

Alternative Ring-Closure Strategies

Benzoxazinone intermediates, formed via acylation of anthranilic acid, react with amines or ammonia to generate quinazolinones. For instance, 2-methyl-3,1-benzoxazin-4-one reacts with methylamine in dry toluene under reflux to afford 1,3-dimethylquinazolin-4(3H)-one. Phosphorus trichloride or thionyl chloride catalyzes this step, enhancing electrophilicity at the carbonyl carbon.

Introduction of the Acetic Acid Side Chain

Alkylation at Position 5

The acetic acid moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A common approach involves reacting 5-bromo-1,3-dimethylquinazolin-2,4-dione with ethyl cyanoacetate in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN). Subsequent hydrolysis with lithium hydroxide (LiOH) yields the target carboxylic acid.

Representative Procedure

Direct Carboxylation

Alternative methods employ malonic acid derivatives. Diethyl ethoxymethylenemalonate reacts with 1,3-dimethylquinazolin-5-amine under acidic conditions (AcOH, 100°C) to form the acetic acid side chain via cyclocondensation.

Optimization of Methylation Steps

N-Methylation Strategies

Dimethylation at positions 1 and 3 is achieved using methyl iodide (MeI) or dimethyl sulfate in the presence of potassium carbonate (K₂CO₃). For example, treatment of quinazolin-2,4-dione with MeI in dimethylformamide (DMF) at 50°C for 12 h provides 1,3-dimethyl derivatives in 76–90% yield.

Comparative Methylation Efficiency

| Methylating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| Methyl iodide | DMF | 50°C | 90% |

| Dimethyl sulfate | MeCN | RT | 76% |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash silica column chromatography using gradients of ethyl acetate/petroleum ether. For instance, ethyl 2-(1,3-dimethyl-2,4-dioxoquinazolin-5-yl)acetate is eluted with 60–75% ethyl acetate, achieving >95% purity.

Spectroscopic Validation

-

¹H NMR : The acetic acid proton appears as a singlet at δ 3.85–3.90 ppm, while quinazolinone aromatic protons resonate at δ 7.45–8.20 ppm.

-

¹³C NMR : The carbonyl carbons (C-2 and C-4) are observed at δ 165.1 and 172.5 ppm, respectively.

Challenges and Yield Improvements

Side Reactions

Competitive O-methylation or over-alkylation can occur during dimethylation. Using bulky bases like sodium hydride (NaH) in tetrahydrofuran (THF) suppresses these side reactions.

Solvent Effects

Polar aprotic solvents (DMF, MeCN) enhance reaction rates but may reduce selectivity. Mixed solvent systems (MeCN/DCM 1:1) balance solubility and reactivity, improving yields to 89–96%.

Industrial-Scale Adaptations

Patent US3748325A outlines a scalable process using continuous distillation to remove acetic acid byproducts, achieving 80% yield at kilogram scale. Automated column chromatography systems reduce purification time by 40% compared to manual methods.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Pyrimidine-Based Analogues

- 2-(5-Fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic Acid (): Core Structure: Pyrimidine dione (uracil derivative) vs. quinazoline dione in the target compound. Lacks the methyl groups present in the quinazoline derivative. Biological Relevance: Fluorinated pyrimidines are widely studied for anticancer activity, suggesting this compound may share similar mechanisms but with modified pharmacokinetics due to the acetic acid group .

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic Acid ():

- Core Structure : Pyrimidine dione with a methyl group at the 1-position.

- Substituents : Carboxylic acid directly attached to the pyrimidine ring vs. the acetic acid side chain in the target compound.

- Physicochemical Properties : The absence of a methyl group at the 3-position and the direct carboxylic acid attachment may reduce lipophilicity compared to the quinazoline derivative .

Quinazoline Derivatives

- [1-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-1H-indol-3-yl]acetic Acid (): Core Structure: Combines a tetrahydroquinazoline dione with an indole moiety. Functional Implications: The indole-acetic acid hybrid structure may target serotonin receptors or enzymes involved in tryptophan metabolism .

Functional Group Variations

Acetic Acid Linkage

- 2-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic Acid (): Structure: Features a formamido bridge between the pyrimidine dione and acetic acid. This compound is commercially available for research use, indicating its utility as a reference standard .

Thioether and Ester Derivatives

- 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid Esters ():

- Structure : Replaces the quinazoline core with a triazole ring and includes a thioether linkage.

- Biological Activity : These compounds exhibit antimicrobial and antifungal properties, attributed to the methoxyphenyl and thioether groups. The ester derivatives may improve membrane permeability but require metabolic activation .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

- Methyl Group Effects : The 1,3-dimethyl groups in the target compound increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to unsubstituted analogues .

- Fluorine vs. Methyl : Fluorinated derivatives (e.g., ) exhibit higher electronegativity, favoring DNA intercalation, while methyl groups in the target compound may enhance metabolic stability .

Biological Activity

2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H15N3O5

- Molecular Weight : 295.295 g/mol

- CAS Number : Not explicitly listed in the search results but related compounds have CAS numbers indicating similar structures.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. A study demonstrated that derivatives exhibited significant antiproliferative activity against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) with IC50 values significantly lower than standard chemotherapeutics like irinotecan .

Antimicrobial Activity

The compound has also shown promising antibacterial properties:

- Inhibition Studies : In vitro studies have reported that related compounds exhibit substantial inhibition against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated:

- Reactive Oxygen Species (ROS) Reduction : Certain derivatives have been shown to reduce intracellular ROS levels in cell cultures, suggesting a protective role against oxidative stress .

Data Table: Biological Activity Summary

| Activity Type | Effect | Model/Cell Line | Reference |

|---|---|---|---|

| Anticancer | Induces apoptosis | HeLa, A549, MCF-7 | |

| Antimicrobial | Inhibits Gram-positive bacteria | Various strains | |

| Antioxidant | Reduces ROS levels | Cell cultures |

Case Studies

- Anticancer Efficacy : A study involving a series of synthesized quinazoline derivatives showed that this compound analogs had higher potency compared to traditional agents in inhibiting tumor growth in xenograft models.

- Antibacterial Screening : In a comparative study of various synthesized compounds for antibacterial activity against Staphylococcus aureus and Escherichia coli, derivatives of 2-(1,3-Dimethyl-2,4-dioxo...) were among the most effective with low MIC values.

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization and functionalization steps. Key parameters include:

- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions (e.g., dimerization) .

- pH adjustments : Use acetic acid or NaHCO₃ to stabilize intermediates during thioether or ester formation .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance yields in hydrazide condensation steps . Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography is critical .

Q. How can the structure and purity of this compound be confirmed experimentally?

A combination of analytical techniques is required:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with quinazolinone ring protons typically appearing at δ 7.5–8.5 ppm .

- IR spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and NH/OH groups at 3200–3400 cm⁻¹ .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N content) within ±0.3% deviation .

Q. What preliminary biological screening methods are applicable to this compound?

Initial screens focus on antimicrobial and cytotoxicity profiles:

- Agar diffusion assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using standardized CLSI protocols .

- MTT assays : Evaluate cytotoxicity in human cell lines (e.g., HEK293) to establish IC₅₀ values .

- Acute toxicity prediction : Use computational tools like GUSAR to estimate LD₅₀ and prioritize compounds for in vivo studies .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?

Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities:

- Variable-temperature NMR : Probe tautomeric equilibria by analyzing peak splitting at 25°C vs. 60°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous proton-carbon correlations .

- Mass spectrometry (HRMS) : Confirm molecular ions and rule out impurities (e.g., sodium adducts at m/z +22) .

Q. What strategies improve yield in esterification or amidation reactions involving this compound?

Optimize reaction kinetics and thermodynamics:

- Catalyst selection : Use DMAP or HOBt for efficient acyl transfer in ester/amide couplings .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 18 hours to 30 minutes) while maintaining >80% yield .

- Protecting groups : Temporarily block reactive sites (e.g., acetic acid moiety with tert-butyl esters) to prevent side reactions .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

X-ray crystallography provides atomic-level insights:

- SHELX refinement : Use SHELXL for small-molecule refinement to model hydrogen bonding and π-π stacking interactions .

- ORTEP diagrams : Visualize thermal ellipsoids and confirm planarity of the tetrahydroquinazolinone ring .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing patterns .

Q. What computational methods predict pharmacokinetic properties or toxicity?

Combine QSAR and molecular docking:

- ADMET prediction : Use SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .

- Molecular docking (AutoDock Vina) : Screen against target enzymes (e.g., COX-2 or DHFR) to prioritize derivatives with high binding affinity .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories to validate docking results .

Q. How can reaction byproducts or degradation products be identified and mitigated?

Employ advanced chromatographic and spectroscopic workflows:

- LC-MS/MS : Detect trace byproducts (e.g., hydrolyzed esters) with MRM transitions .

- Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH) identifies vulnerable functional groups (e.g., labile esters) .

- DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., pH, solvent ratio) to minimize side reactions .

Methodological Notes

- Spectral contradictions : Always cross-validate data with multiple techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 independent replicates .

- Computational tools : Calibrate force fields (e.g., GAFF for ligands) to improve docking accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.